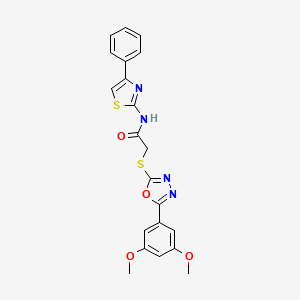

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,5-dimethoxyphenyl group. A thioether linkage connects the oxadiazole to an acetamide moiety, which is further attached to a 4-phenylthiazol-2-yl group. The thiazole ring and oxadiazole core are common in medicinal chemistry due to their stability and ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)19-24-25-21(29-19)31-12-18(26)23-20-22-17(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVXICPUENTWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide represents a novel derivative of oxadiazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 429.45 g/mol. The presence of the oxadiazole and thiazole rings contributes to its unique chemical properties and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro tests showed that related oxadiazole-thioether derivatives exhibited IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . The mechanism of action involves the inhibition of specific enzymes related to cell proliferation, making these compounds promising candidates for cancer therapy.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Compounds containing the oxadiazole moiety have shown effectiveness against a range of pathogens including bacteria and fungi. The structural features contributing to this activity include the electron-withdrawing nature of the oxadiazole ring and its ability to disrupt microbial cell membranes .

Anti-inflammatory Activity

Inflammation-related diseases can potentially be treated using compounds that modulate inflammatory pathways. Studies have indicated that derivatives similar to the target compound possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This activity is crucial in managing conditions such as arthritis and other inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from hydrazine hydrate and various aromatic compounds to form the oxadiazole ring followed by thioether formation . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of related compounds in vivo. For example, studies assessing the anti-cancer properties in mouse models showed a reduction in tumor size upon administration of oxadiazole derivatives . These findings support further exploration into clinical applications.

Data Summary Table

Scientific Research Applications

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The specific biological activities of this compound can be summarized as follows:

-

Antimicrobial Activity :

- Studies have shown that derivatives of oxadiazole compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, minimal inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.016 μg/mL.

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the applications of similar compounds with oxadiazole structures:

-

Antimicrobial Studies :

- A study demonstrated that a related oxadiazole derivative exhibited potent activity against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on this scaffold.

- Cancer Research :

- Inflammation Models :

Summary Table of Biological Activities

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and bioactivity.

Structural Analogues with Modified Heterocyclic Cores

Key Observations :

- Replacement of the oxadiazole core with pyrimidinone (Compound 19) or thiadiazole () alters electronic properties and bioactivity. For example, the pyrimidinone derivative shows kinase inhibition, while thiadiazole derivatives may prioritize halogen-mediated interactions .

- Phthalazinone-oxadiazole hybrids () exhibit exceptional thermal stability (>265°C), likely due to planar phthalazinone and hydrogen-bonding acetamide groups .

Substituent-Driven Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing nitro () or chloro () substituents in analogs. Methoxy groups may improve solubility but reduce metabolic stability compared to halogens .

- Benzofuran vs. Dimethoxyphenyl : Benzofuran-oxadiazole derivatives () show antimicrobial activity, suggesting that fused heteroaromatic systems enhance target binding compared to dimethoxy-substituted analogs .

Bioactivity Profiles

Key Observations :

- The target compound’s thiazole-oxadiazole scaffold aligns with analgesic () and anti-proliferative () activities in analogs. However, the lack of methoxy-substituted analogs in bioactivity studies limits direct comparisons.

- Pyrazole-thiazole hybrids () highlight the importance of the thiazole ring in central nervous system-targeted activities, which may extend to the target compound .

Physical and Spectral Properties

Key Observations :

- High melting points in phthalazinone derivatives () suggest superior crystallinity compared to amorphous thiazole-indole hybrids ().

- The target compound’s solubility may resemble pyridinyl-oxadiazole analogs (), which require organic solvents for recrystallization .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate with 3,5-dimethoxybenzoyl chloride under reflux in ethanol/acetic acid (similar to ). Next, introduce the thioether linkage by reacting the oxadiazole with chloroacetyl chloride in the presence of triethylamine (as in ). Finally, couple the thioacetamide intermediate with 2-amino-4-phenylthiazole using a nucleophilic substitution reaction, monitored by TLC and purified via recrystallization (adapted from ).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- IR Spectroscopy : Validate the presence of key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C at ~650–750 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from phenylthiazole at δ 7.2–8.1 ppm) and linkage integrity .

- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve intramolecular interactions and dihedral angles (e.g., thiadiazole/benzene ring alignment, as in ) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Prioritize assays based on structural analogs. For example:

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits, focusing on targets linked to the thiazole-oxadiazole pharmacophore .

- Antimicrobial Screening : Employ agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

- Methodology : Systematically modify substituents and evaluate changes:

- Oxadiazole Substituents : Replace 3,5-dimethoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups to assess impact on target binding .

- Thiazole Modifications : Introduce halogenated (e.g., 4-fluorophenyl) or sulfonamide groups on the thiazole ring to enhance solubility/bioavailability .

- Linker Optimization : Replace the thioether with sulfone or methylene groups to study stability and conformational flexibility .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, metabolic stability (e.g., liver microsomes), and tissue distribution to identify bioavailability issues .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose Optimization : Conduct dose-response studies in animal models to align in vivo dosing with in vitro IC₅₀ values .

Q. How can molecular docking studies guide mechanistic understanding of this compound’s activity?

- Methodology :

- Target Selection : Prioritize proteins with known oxadiazole/thiazole interactions (e.g., EGFR, COX-2) using databases like PDB or PubChem .

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds (e.g., acetamide-C=O with kinase catalytic residues) and hydrophobic interactions (e.g., dimethoxyphenyl with pocket residues) .

- Validation : Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values to confirm target relevance .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodology :

- Solvent Optimization : Replace toluene/ethanol with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate cyclization steps .

- Purification : Implement flash chromatography or recrystallization in mixed solvents (e.g., EtOAc/hexane) for high-purity batches .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

- Methodology :

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) to identify resistance mechanisms .

- Combination Studies : Test synergism with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay assays .

- Mechanistic Follow-Up : Perform Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) to confirm cell death pathways .

Q. What statistical approaches ensure robustness in SAR and dose-response studies?

- Methodology :

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .

- Multivariate Analysis : Apply PCA or PLS regression to identify substituent properties (e.g., logP, polar surface area) driving bioactivity .

- Reprodubility : Include triplicate measurements and negative controls (e.g., DMSO vehicle) in all assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.